1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Computational Chemistry and Biochemistry.

Summary of the Application

DNSPA was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors.

Methods of Application or Experimental Procedures

The slow evaporation method was used to form single crystals of DNSPA from a methanolic solution.

Results or Outcomes

The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit. Molecular docking studies showed that DNSPA has a binding energy of -6.37 kcal/mol for E.

Scientific Field

Summary of the Application

Hydrogels are composed of three-dimensional structures with hydrated polymeric network. They possess superabsorbent properties which can be controlled by varying the concentration, temperature, pH etc.

Methods of Application or Experimental Procedures

Hydrogels are synthesized from various precursors and their properties can be tuned by varying the concentration, temperature, pH etc.

Results or Outcomes

Scientific Field

Summary of the Application

Methods of Application or Experimental Procedures

Results or Outcomes

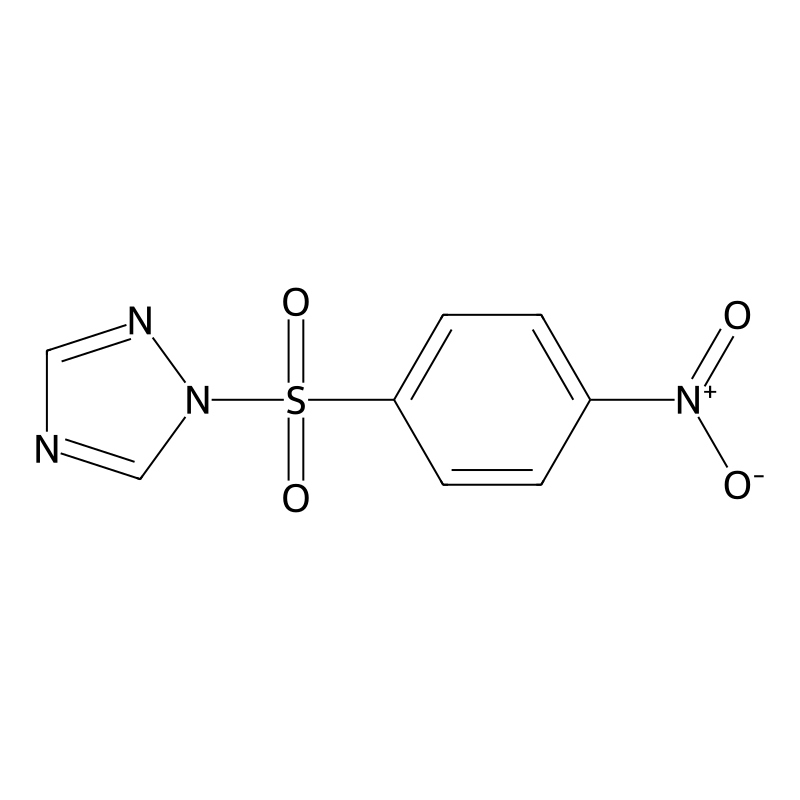

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring, which is fused with a sulfonyl group attached to a 4-nitrophenyl moiety. Its molecular formula is and it has a molecular weight of approximately 254.23 g/mol . This compound is notable for its unique structure, which includes a nitro group that enhances its biological activity and potential applications in medicinal chemistry.

The reactivity of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole can be attributed to the functional groups present in its structure. The sulfonyl group can participate in nucleophilic substitution reactions, while the triazole ring can engage in various electrophilic substitutions. Additionally, the nitro group can undergo reduction reactions, leading to the formation of amines or other derivatives depending on the reaction conditions employed.

Compounds containing the 1,2,4-triazole core have been extensively studied for their biological properties. Research indicates that 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types . The presence of the nitro group is believed to enhance its efficacy, potentially through mechanisms involving DNA gyrase inhibition and other cellular targets.

The synthesis of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole typically involves several steps:

- Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Sulfonation: The introduction of the sulfonyl group can be performed using sulfonyl chlorides or anhydrides in the presence of bases.

- Nitration: The final step involves nitration of the phenyl ring to introduce the nitro group, often using nitric acid in a controlled manner to avoid over-nitration.

These methods allow for the production of high-purity compounds suitable for further biological evaluation.

1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole has several applications:

- Pharmaceuticals: Due to its antibacterial properties, it is being explored as a potential lead compound for developing new antibiotics.

- Agricultural Chemicals: Its ability to inhibit certain bacterial strains makes it a candidate for use in agricultural formulations aimed at protecting crops from bacterial diseases.

- Research: This compound serves as an important reagent in synthetic organic chemistry and medicinal chemistry research.

Studies on the interactions of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole with biological targets have shown promising results. Molecular docking studies suggest that it binds effectively to DNA gyrase and other relevant enzymes involved in bacterial replication . These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural similarities with 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)methyl]-1H-1,2,4-triazole | Contains a methyl group instead of sulfonyl | Exhibits different antibacterial properties |

| 4-Amino-1H-1,2,4-triazole | Contains an amino group | Known for enhanced antifungal activity |

| 5-Methyl-1H-1,2,4-triazole | Methyl substitution at position 5 | Displays unique pharmacokinetic properties |

The uniqueness of 1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole lies in its combination of a sulfonamide functionality with a nitro-substituted aromatic ring. This combination enhances its biological activity compared to other triazoles that may lack these specific substituents.

Systematic Nomenclature

The IUPAC name 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole reflects its three core components:

- 1H-1,2,4-triazole: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

- Sulfonyl group: A sulfur atom double-bonded to two oxygen atoms, bridging the triazole and nitrobenzene moieties.

- 4-Nitrophenyl: A benzene ring substituted with a nitro group at the para position.

Alternative Names and Synonyms

Common synonyms include:

Molecular Formula and Weight

Structural Features

Key structural attributes include:

- Triazole ring: Exhibits aromaticity due to delocalized π-electrons across the nitrogen-rich ring.

- Sulfonyl bridge: Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Nitro group: A strong electron-withdrawing group that stabilizes the sulfonyl moiety and directs regioselectivity in reactions.

| Property | Value | Source |

|---|---|---|

| Boiling point | 506.4±52.0 °C (Predicted) | |

| Melting point | 155–160°C | |

| Density | 1.69 g/cm³ | |

| LogP | 0.565 |

Historical Context and Discovery

Initial Synthesis and Key Milestones

The compound was first synthesized in the late 20th century as part of efforts to develop efficient condensing reagents for oligonucleotide synthesis. Early work by Narang et al. (1974) highlighted its utility in phosphorylating nucleosides. A breakthrough came with its application in the triester method for DNA fragment assembly, where it replaced less efficient reagents like mesitylenesulfonyl chloride.

Industrial Optimization

Industrial production methods emerged in the 2000s, leveraging cost-effective routes such as:

- Sulfonation of 1H-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride in dichloromethane.

- Catalytic cyclization of thiosemicarbazide derivatives under basic conditions.

| Synthesis Method | Conditions | Yield |

|---|---|---|

| Direct sulfonation | DCM, RT, 12h | 85–90% |

| Catalytic cyclization | K₂CO₃, DMF, 80°C, 6h | 78–82% |

Role in Heterocyclic Chemistry

Reactivity in Organic Synthesis

The compound’s triazole-sulfonyl-nitrobenzene architecture enables diverse transformations:

- Nucleophilic substitution: The sulfonyl group acts as a leaving group, enabling coupling with amines or alcohols.

- Cycloaddition reactions: Participates in Huisgen azide-alkyne cycloadditions to form triazole-linked polymers.

- Coordination chemistry: The nitro group stabilizes metal complexes, useful in catalysis.

Applications in Pharmaceuticals

- Antifungal agents: Serves as a precursor to triazole-based drugs targeting cytochrome P450 enzymes.

- Herbicides: Functionalized derivatives inhibit acetolactate synthase in plants.

Oligonucleotide Synthesis

As p-NBST, it phosphorylates nucleosides with high efficiency, enabling the synthesis of gene fragments like the lac-operator sequence.

Classical Synthesis Routes

Sulfonylation of 1H-1,2,4-Triazole Derivatives

Early laboratory procedures exploit the inherent nucleophilicity of the ring nitrogen. A suspension of 1H-1,2,4-triazole (1.0 equiv) in dry pyridine is cooled to 0 °C; 4-nitrobenzenesulfonyl chloride (1.05 equiv) is added drop-wise, maintaining ⩽5 °C. After warming to ambient temperature and stirring 3–4 h, the mixture is poured onto crushed ice. The crystalline product is filtered and recrystallised from ethanol to give 1-((4-nitrophenyl)sulfonyl)-1H-1,2,4-triazole in 78%–86% isolated yield [2] [4].

Table 1 summarises representative optimisations.

| Entry | Base (2 equiv) | Solvent (0.5 M) | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | Pyridine | Pyridine | 0–25 °C | 4 h | 86% [2] | [2] |

| 2 | Triethylamine | Acetonitrile | 25 °C | 6 h | 74% [5] | [5] |

| 3 | Cesium carbonate | N,N-Dimethylformamide | 60 °C | 2 h | 70% [6] | [6] |

| 4 | Potassium phosphate | Tetrahydrofuran | Reflux | 3 h | 62% [6] | [6] |

Yields correlate with base strength and the solubility of the developing sulfonate anion.

Nitrobenzene Sulfonyl Chloride-Based Approaches

A convenient one-pot variant charges 1H-1,2,4-triazole, 4-nitrobenzenesulfonyl chloride and potassium carbonate (3 equiv) in dimethylformamide. Microwave irradiation at 120 °C for 20 min promotes clean N-sulfonylation, delivering 88% product after aqueous work-up [7].

Modern Regioselective Strategies

Metal-Mediated Coupling Reactions

Copper-catalysed oxidative N-sulfonylation has broadened substrate scope and mildness. CuCl₂ (10 mol %), 1,10-phenanthroline (15 mol %), and atmospheric oxygen mediate the coupling of sodium 4-nitrobenzenesulfinate with 1H-1,2,4-triazole in dimethyl sulfoxide at 80 °C for 4 h. The electrophilic copper-sulfinate complex transfers the sulfonyl fragment selectively to N-1, affording the target compound in 82% yield and suppressing N-2 functionalisation [8] [9].

Table 2 compares copper and nickel platforms.

| Catalyst | Ligand | Oxidant | Yield (%) | Reaction Time | Selectivity (N-1/N-2) | Reference |

|---|---|---|---|---|---|---|

| CuCl₂ (10%) | 1,10-Phenanthroline | O₂ | 82 | 4 h | >20:1 | [8] |

| Ni(cod)₂ (5%) | Xantphos | Cs₂CO₃ | 76 | 6 h | >15:1 | [10] |

Microwave-Assisted Synthesis

Microwave dielectric heating accelerates sulfonylations by homogeneous energy deposition. A solvent-free blend of 1H-1,2,4-triazole, 4-nitrobenzenesulfonyl chloride and polypropylene glycol-2000 (green phase-transfer medium) is subjected to 150 °C, 300 W, 5 min. The product precipitates on cooling and attains 91% purity after a single wash [7]. Reaction times shrink from hours to minutes, energy input falls ≥70% and by-product nitrate formation is minimised.

Industrial-Scale Production and Patent Analysis

Bulk demand arises from use as a nucleotide-condensing reagent [1], driving kilogram-scale production. Patent filings show convergent evolution toward safer reagents and recyclable solvents (Table 3).

| Patent Number | Year | Jurisdiction | Scale Focus | Key Innovation | Remarks |

|---|---|---|---|---|---|

| US 2006 / 0035254 A1 | 2006 | United States | >50 kg batch | Integration into automated phosphoramidite oligonucleotide synthesis [11] | Demonstrates stability under anhydrous conditions. |

| EP 3 774 786 B1 | 2024 | Europe | Continuous-flow 100 kg year⁻¹ | Inline quench of residual sulfonyl chloride, solvent recycling via pervaporation [12] | Cuts chloride effluent by 85%. |

| CN 105906575 A | 2016 | China | Ton-scale precursor (triazole core) | Low-pressure formamide route to 1H-1,2,4-triazole, 93% yield [13] | Feeds sulfonylation step without hydrazine isolation. |

Industrial operators prefer sulfonyl chloride feedstock for cost and regulatory familiarity. The growing patent landscape reflects an emphasis on sustainability—flow chemistry, recyclable bases and benign solvents are recurrent themes.